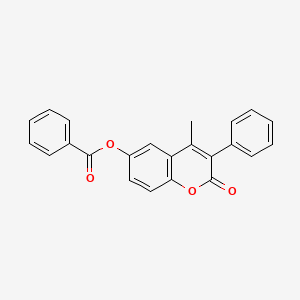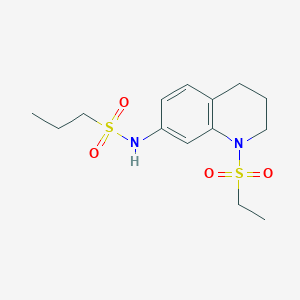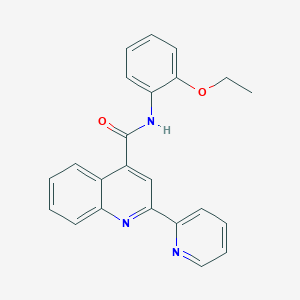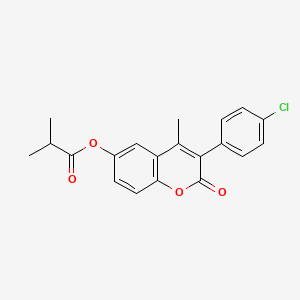
N-(4-methoxyphenyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)quinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxy group on the phenyl ring and the amine group on the quinoxaline ring makes this compound particularly interesting for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methoxyphenyl)quinoxalin-2-amine can be synthesized through several methods. One common method involves the condensation of 4-methoxyaniline with quinoxaline-2-carbaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours .
Another method involves the use of cerium oxide nanoparticles as a catalyst in a three-component reaction involving 1,2-diamines, aldehydes, and isocyanides. This method is environmentally benign and offers high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of cerium oxide nanoparticles as a catalyst is particularly favored due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like chlorosulfonic acid and aromatic amines are used for substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives, such as quinoxaline sulfonamides.
Scientific Research Applications
N-(4-methoxyphenyl)quinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)quinoxalin-2-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the G0/G1 phase and activating apoptotic pathways . The compound also exhibits antimicrobial activity by inhibiting the growth of bacterial and fungal strains .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)quinoxalin-2-amine
- N-(4-chlorophenyl)quinoxalin-2-amine
- 2-methoxy-N-(4-methoxyphenyl)-5-quinoxaline-2-yl-benzenesulfonamide
Uniqueness
N-(4-methoxyphenyl)quinoxalin-2-amine is unique due to the presence of the methoxy group on the phenyl ring, which enhances its biological activity and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)quinoxalin-2-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-8-6-11(7-9-12)17-15-10-16-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
InChI Key |
RSEWFKZYRKGGMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11258618.png)
![N-(2,3-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258620.png)
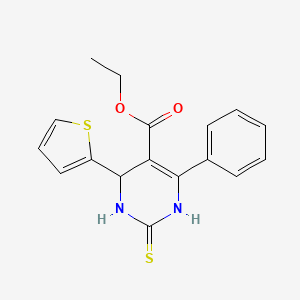
![1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258636.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B11258637.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11258640.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11258641.png)

